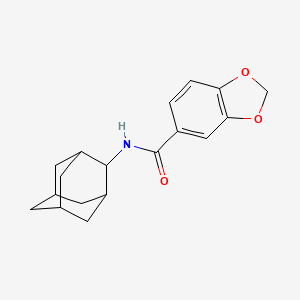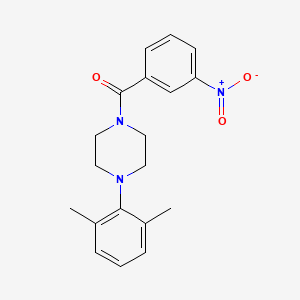
N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide, also known as CNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. CNPA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.
作用机制
N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide acts as a competitive inhibitor of PARP by binding to the catalytic domain of the enzyme. PARP plays a crucial role in DNA repair by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins, including itself. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells by inhibiting PARP activity. Moreover, N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has also been shown to reduce inflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide is a potent and selective inhibitor of PARP, making it an ideal tool for investigating the role of PARP in various biological processes. Moreover, N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been shown to have low toxicity in animal models, making it a promising candidate for clinical development. However, the use of N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in lab experiments is limited by its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the development and application of N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide. Firstly, the efficacy and safety of N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide as a therapeutic agent for cancer and other diseases need to be further investigated in preclinical and clinical studies. Secondly, the development of more potent and selective PARP inhibitors, including N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide derivatives, could improve the efficacy and reduce the toxicity of these compounds. Finally, the application of N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in combination with other therapies, such as immunotherapy and targeted therapy, could enhance the efficacy of these treatments in cancer and other diseases.
Conclusion
In conclusion, N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide is a promising compound with potential applications in biochemical and physiological research. Its ability to inhibit PARP makes it an ideal tool for investigating the role of PARP in various biological processes, and its low toxicity and neuroprotective effects make it a promising candidate for clinical development. Further research is needed to fully elucidate the therapeutic potential of N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide and its derivatives in cancer and other diseases.
合成方法
N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide can be synthesized through a multistep process involving the reaction of 5-chloro-2-pyridinecarboxylic acid with 3-nitrobenzaldehyde, followed by the addition of acryloyl chloride and triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide.
科学研究应用
N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been widely used in scientific research to investigate the role of PARP in various biological processes, including DNA damage response, inflammation, and cell death. PARP inhibitors, such as N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide, have been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment by sensitizing cancer cells to DNA damage. Moreover, PARP inhibitors have also been investigated as potential therapeutics for other diseases, including neurodegenerative disorders and cardiovascular diseases.
属性
IUPAC Name |
(E)-N-(5-chloropyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-11-5-6-13(16-9-11)17-14(19)7-4-10-2-1-3-12(8-10)18(20)21/h1-9H,(H,16,17,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSWTFWFXMNALJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,3,4-trimethylphenyl)sulfonyl]azepane](/img/structure/B5823930.png)
![2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5823935.png)

![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)





![5-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5824006.png)

![2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5824025.png)